1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole and thiadiazole rings. The difluoromethyl and trifluoromethyl groups are introduced through specific fluorination reactions. Common reagents used in these steps include sulfur tetrafluoride and antimony trifluoride .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
Trifluoromethyl group-containing compounds: Such as trifluoromethane and 1,1,1-trifluoroethane.
Difluoromethyl group-containing compounds: Such as difluoromethane and 1,1-difluoroethane.
Uniqueness: 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to the combination of both difluoromethyl and trifluoromethyl groups within the same molecule, along with the thiadiazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F5N5OS |
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Molecular Weight |
313.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H4F5N5OS/c9-6(10)18-2-1-3(17-18)4(19)14-7-16-15-5(20-7)8(11,12)13/h1-2,6H,(H,14,16,19) |
InChI Key |
XNPIEBKZBRIYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)NC2=NN=C(S2)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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